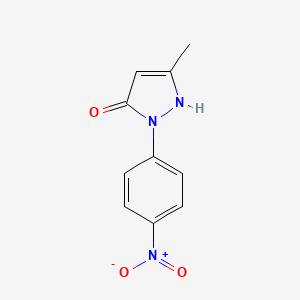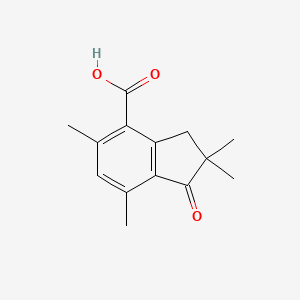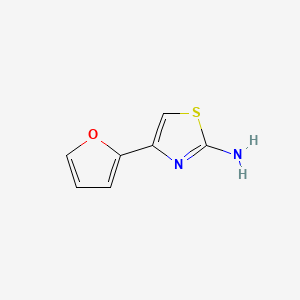
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid ethyl ester” is a product used for proteomics research . Its molecular formula is C16H17NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid ethyl ester” is 257.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and the monoisotopic mass are 257.10519334 g/mol . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research for the study of protein expression, interaction, and function. It serves as a precursor for synthesizing modified amino acids, which are crucial in developing antibodies and studying protein structures and functions .
Thermo-responsive Materials
Researchers have developed thermo-responsive materials using pyrrole derivatives that exhibit controllable fluorescence in solid state. These materials are valuable in creating temperature monitoring devices due to their unique fluorescence characteristics, which change in response to temperature variations.
Antimicrobial Agents
Pyrrole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties . They have shown significant antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents.
Spectroscopy and Molecular Interaction Studies
The compound is used in spectroscopy analysis to understand molecular interactions. Studies involving novel hydrazide-hydrazone of pyrrole derivatives have provided insights into the properties and applications of these compounds in molecular interaction studies.
Drug Development
As a small-molecule drug candidate, this compound has shown a variety of biological activities, including anti-inflammatory , anti-tumor , and anti-bacterial effects . It is being explored for its potential use in treating various diseases.
Veterinary Research
In veterinary research, this compound is used to create antibodies for studying animal proteins. It helps in understanding diseases and developing treatments specific to animals .
Synthesis of Novel Organic Compounds
The compound serves as a building block for synthesizing novel organic compounds. Its structure allows for various chemical modifications, leading to the creation of new molecules with potential applications in medicinal chemistry and materials science .
Fluorescence Studies
Due to its structural properties, this compound is used in fluorescence studies. It can be incorporated into other molecules to study their fluorescence properties, which is essential in developing fluorescent probes and sensors .
Propiedades
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-12(15(18)19)4-5-14(9)16-10(2)7-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIKDEPKXYMZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182623 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid | |
CAS RN |
409353-44-2 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409353-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)


![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)




